Elucidation of the Structure of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA: A Technical Guide
Elucidation of the Structure of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of (11Z,14Z,17Z)-eicosatrienoic acid, an omega-3 fatty acid. Its precise structure is paramount for understanding lipid metabolism and for the development of therapeutics targeting fatty acid oxidation disorders. This guide provides a comprehensive overview of the methodologies employed in the structure elucidation of this complex molecule, including detailed experimental protocols and data interpretation. While specific experimental data for this exact molecule is not extensively available in the public domain, this document compiles representative data and protocols based on closely related polyunsaturated 3-oxoacyl-CoA compounds to serve as a practical resource.
Introduction
(11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a long-chain, polyunsaturated 3-oxo-fatty acyl-Coenzyme A thioester.[1] Its structure features a 20-carbon acyl chain with three cis double bonds at the Δ11, Δ14, and Δ17 positions, and a ketone group at the C-3 position. This molecule is an essential metabolic intermediate in the breakdown of eicosatrienoic acid within peroxisomes, a key process for maintaining lipid homeostasis.[2][3][4] The elucidation of its structure relies on a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is presented in Table 1. These values are computed based on its chemical structure and are essential for designing analytical methods.
| Property | Value | Reference |
| Molecular Formula | C41H66N7O18P3S | [1] |
| Molecular Weight | 1069.99 g/mol | [1] |
| IUPAC Name | S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanoyl)amino]ethyl] (11Z,14Z,17Z)-3-oxoicosa-11,14,17-trienethioate | [1] |
| ChEBI ID | CHEBI:74114 | [1] |
Experimental Protocols for Structure Elucidation
The structural confirmation of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA involves its synthesis, purification, and subsequent analysis by mass spectrometry and NMR spectroscopy.
Enzymatic Synthesis of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA
The synthesis of 3-oxoacyl-CoA esters can be achieved enzymatically, which offers high specificity and yield.
Materials:
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(11Z,14Z,17Z)-eicosatrienoic acid
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Coenzyme A (CoA)
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Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
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Acyl-CoA oxidase (e.g., from Arthrobacter sp.)
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Enoyl-CoA hydratase (e.g., bovine liver)
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3-hydroxyacyl-CoA dehydrogenase (e.g., porcine liver)
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ATP
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MgCl2
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Tris-HCl buffer (pH 7.5)
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NAD+
Protocol:
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Activation of the Fatty Acid: In a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and Coenzyme A, add (11Z,14Z,17Z)-eicosatrienoic acid and acyl-CoA synthetase. Incubate at 37°C to produce (11Z,14Z,17Z)-eicosatrienoyl-CoA.
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Oxidation: To the reaction mixture, add acyl-CoA oxidase to introduce a double bond at the C-2 position, yielding (2E,11Z,14Z,17Z)-icosa-2,11,14,17-tetraenoyl-CoA.
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Hydration: Introduce enoyl-CoA hydratase to the mixture to hydrate (B1144303) the double bond at C-2, forming 3-hydroxy-(11Z,14Z,17Z)-icosatrienoyl-CoA.
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Dehydrogenation: Finally, add 3-hydroxyacyl-CoA dehydrogenase and NAD+ to oxidize the hydroxyl group at C-3, resulting in the final product, (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA.
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Purification: The product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the characterization of acyl-CoAs.
Instrumentation:
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High-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over 20 minutes.
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Flow Rate: 0.3 mL/min.
MS Conditions:
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Ionization Mode: Positive ESI.
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Scan Mode: Full scan and product ion scan (tandem MS).
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Collision Energy: Optimized for fragmentation of the precursor ion.
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Instrumentation:
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High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Sample Preparation:
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The purified compound is lyophilized and dissolved in a deuterated solvent such as D2O or CD3OD.
Experiments:
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1D ¹H NMR
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1D ¹³C NMR
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2D Correlation Spectroscopy (COSY)
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2D Heteronuclear Single Quantum Coherence (HSQC)
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2D Heteronuclear Multiple Bond Correlation (HMBC)
Data Presentation and Interpretation
Mass Spectrometry Data
The mass spectrum of a 3-oxoacyl-CoA will show a characteristic fragmentation pattern. The precursor ion ([M+H]⁺) will be observed, and tandem MS will reveal specific product ions. Table 2 summarizes the expected major fragments for a generic polyunsaturated 3-oxo-C20-CoA.
| Fragment | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 1070.4 |
| [M-507+H]⁺ | Loss of the 3'-phospho-ADP moiety | 563.4 |
| [Acyl chain+H]⁺ | Cleavage of the thioester bond | 319.2 |
| [Adenosine-3',5'-diphosphate+H]⁺ | Fragment of the CoA moiety | 428.0 |
NMR Spectroscopy Data
The ¹H and ¹³C NMR spectra will provide key information to confirm the structure. Table 3 presents representative chemical shifts for the acyl chain of a polyunsaturated 3-oxoacyl-CoA.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-2 | 3.5 - 3.7 (s) | 45 - 50 |
| C-3 | - | 205 - 210 (C=O) |
| C-4 | 2.6 - 2.8 (t) | 40 - 45 |
| Olefinic CH | 5.3 - 5.5 (m) | 127 - 132 |
| Allylic CH₂ | 2.7 - 2.9 (m) | 25 - 30 |
| Terminal CH₃ | 0.9 - 1.0 (t) | 14 - 15 |
Signaling Pathway and Workflow Visualization
Peroxisomal β-Oxidation of (11Z,14Z,17Z)-Eicosatrienoic Acid
The formation of (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA is a key step in the peroxisomal β-oxidation of its parent fatty acid. This pathway involves a series of enzymatic reactions that shorten the fatty acyl chain.
